5α-Reductase Inhibition: Defined IC50 Establishes Stigmasterol Glucoside as a Viable Biochemical Tool
Stigmasterol glucoside was identified as the active principle from *Phyllanthus urinaria* extract, demonstrating concentration-dependent inhibition of 5α-reductase with an IC50 of 27.2 µM [1]. While many phytosterols are broadly described as having anti-androgenic potential, this specific quantitative value provides a benchmark for its use as a reference inhibitor in enzymatic studies [1]. In contrast, the free aglycone stigmasterol and other common sterol glucosides like β-sitosterol glucoside lack a similarly characterized and widely cited IC50 for this specific target.
| Evidence Dimension | 5α-reductase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 27.2 µM |
| Comparator Or Baseline | Stigmasterol (aglycone) and β-sitosterol glucoside |
| Quantified Difference | No comparable IC50 value reported in major literature; target compound has a defined quantitative benchmark. |
| Conditions | In vitro 5α-reductase enzymatic assay |
Why This Matters
This provides a quantifiable basis for selecting stigmasterol glucoside over its aglycone or other glucosides for assays requiring 5α-reductase inhibition.
- [1] Kamei H, et al. Screening of Euphorbiaceae Plant Extracts for Anti-5α-reductase. Biol Pharm Bull. 2018;41(8):1307-1310. View Source
